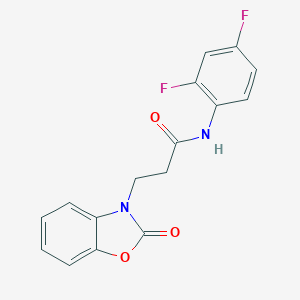![molecular formula C17H16N2O2S B352656 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione CAS No. 1031247-73-0](/img/structure/B352656.png)
3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a dione moiety and substituted with methylphenyl and amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-methylphenyl isothiocyanate with 4-methylphenylamine in the presence of a base, followed by cyclization to form the thiazolidine ring. The reaction conditions often include solvents such as dichloromethane or ethanol, and the process is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiazolidinedione derivatives.
科学研究应用
3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signaling cascades that regulate metabolic processes or inflammatory responses.
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione with similar therapeutic applications.
Troglitazone: An earlier thiazolidinedione with a different safety profile.
Uniqueness
3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones
属性
IUPAC Name |
5-(4-methylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-7-9-13(10-8-11)18-15-16(20)19(17(21)22-15)14-6-4-3-5-12(14)2/h3-10,15,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVPAAAWRPWALX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352578.png)
![1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B352584.png)
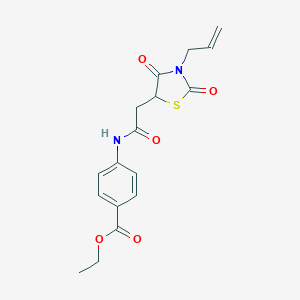
![3-Butyl-5-[(4-fluorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B352588.png)
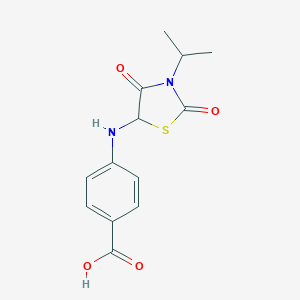
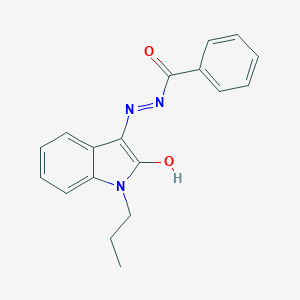
![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B352629.png)
![3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352630.png)
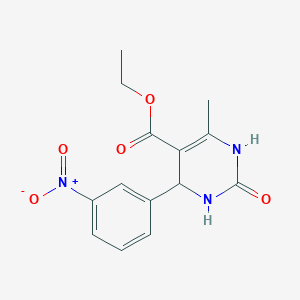
![2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B352648.png)
![5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352653.png)
![5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352654.png)

